"Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" synthesis and characterization
"Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Strategic Importance of a Versatile Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a particularly valuable bifunctional building block. It offers a protected secondary amine in the form of a stable methyl carbamate and a primary alcohol, providing two distinct points for chemical elaboration. This guide offers a detailed exploration of its synthesis and rigorous characterization, providing researchers with the practical insights necessary for its effective utilization in complex molecule synthesis and drug discovery pipelines.[1][2]
Part 1: Strategic Approaches to Synthesis
The synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate can be approached from two primary strategic directions: the functionalization of a pre-formed piperidine ring or the selective reduction of a related precursor. The choice of route is often dictated by the availability of starting materials, scalability, and the desired purity profile.
Strategy A: N-Carbomethoxylation of (Piperidin-4-yl)methanol
This is the most direct and atom-economical approach, predicated on the availability of the starting alcohol, (piperidin-4-yl)methanol. The core of this strategy is the acylation of the secondary amine.
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Mechanistic Principle: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the piperidine attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is required to scavenge the hydrochloric acid generated in situ, driving the reaction to completion and preventing the formation of the piperidinium hydrochloride salt.
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Causality in Experimental Design:
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Choice of Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed. They are sufficiently basic to neutralize HCl but are too sterically hindered to compete as nucleophiles. An inorganic base like potassium carbonate can also be used in a biphasic system.
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Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are ideal as they readily dissolve the reactants without participating in the reaction.
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Temperature Control: The reaction is typically initiated at 0°C. Methyl chloroformate is highly reactive, and dropwise addition at a reduced temperature helps to control the exotherm and minimize the formation of side products.
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Strategy B: Selective Reduction of a Piperidine-1,4-dicarboxylate Precursor
This route begins with a precursor containing two ester functionalities: the carbamate at the 1-position and an ester at the 4-position. The key challenge is the selective reduction of the C4-ester without affecting the N1-carbamate.
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Mechanistic Principle: This approach leverages the differential reactivity of ester and carbamate functional groups towards hydride reducing agents. Carbamates are generally more stable and less electrophilic than esters, allowing for selective reduction under carefully controlled conditions.
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Causality in Experimental Design:
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Choice of Reducing Agent:
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Sodium Borohydride (NaBH₄): Generally considered a mild reducing agent, NaBH₄ is typically not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by using it in large excess or in conjunction with additives like lithium chloride or by performing the reaction in alcoholic solvents at elevated temperatures. This offers a safer, more manageable alternative to stronger hydrides.
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Lithium Aluminum Hydride (LiAlH₄): A potent and less selective reducing agent.[3][4][5][6][7] It will readily reduce both esters and carbamates. Therefore, direct reduction of the target's immediate precursor, methyl 1-(methoxycarbonyl)piperidine-4-carboxylate, with LiAlH₄ is not feasible as it would lead to over-reduction. This agent is better suited for precursors where the nitrogen is protected by a group resistant to LAH (e.g., a benzyl group), which can be later removed and replaced with the methyl carbamate.
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For the purposes of this guide, we will focus on the more direct and widely applicable Strategy A .
Part 2: Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Workflow: N-Carbomethoxylation
Caption: Experimental workflow for the synthesis.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| (Piperidin-4-yl)methanol | 65235-26-9 | 115.17 | 5.0 g | 43.4 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 6.6 mL | 47.7 mmol |
| Methyl Chloroformate | 79-22-1 | 94.50 | 3.7 mL | 47.7 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Methodology
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (piperidin-4-yl)methanol (5.0 g, 43.4 mmol) and dichloromethane (100 mL). Stir until all solids dissolve.
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Base Addition: Add triethylamine (6.6 mL, 47.7 mmol, 1.1 eq) to the solution.
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Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C.
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Reagent Addition: Add methyl chloroformate (3.7 mL, 47.7 mmol, 1.1 eq) dropwise to the cold solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium chloride will form.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 10% Methanol in Dichloromethane).
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Work-up:
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Quench the reaction by slowly adding 50 mL of deionized water.
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Transfer the mixture to a separatory funnel. Separate the layers and collect the organic (bottom) layer.
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Extract the aqueous layer twice more with DCM (2 x 25 mL).
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Combine all organic layers and wash with 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the title compound as a clear, colorless oil or a white solid.
Safety & Handling Precautions
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General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Reagent-Specific Hazards:
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Methyl Chloroformate: Is toxic, corrosive, and a lachrymator. Handle with extreme care and avoid inhalation or contact with skin.
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Dichloromethane: Is a volatile solvent and a suspected carcinogen. Ensure adequate ventilation.
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Triethylamine: Is flammable and corrosive.
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Reducing Agents (for Strategy B):
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Sodium Borohydride (NaBH₄): Reacts with water to release flammable hydrogen gas.[8][9][10][11] It is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[10][11] Store under an inert gas and away from moisture.[8]
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Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is highly flammable.[3][4][5][6][7] It causes severe skin and eye burns.[3][5][7] Must be handled under a dry, inert atmosphere.[3][5][6]
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Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Colorless oil or white to off-white solid |
Spectroscopic Data
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected spectra are highly symmetric due to the piperidine ring.
Caption: Structure of the target compound.
¹H NMR (400 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.10 | m | 2H | H-2ax, H-6ax | Protons on carbons adjacent to N, deshielded. |
| ~3.70 | s | 3H | -OCH₃ | Singlet for the methyl carbamate protons. |
| ~3.50 | d | 2H | -CH₂OH | Methylene protons of the hydroxymethyl group. |
| ~2.80 | m | 2H | H-2eq, H-6eq | Protons on carbons adjacent to N. |
| ~1.75 | m | 2H | H-3eq, H-5eq | Piperidine ring protons. |
| ~1.65 | br s | 1H | -OH | Alcohol proton, often broad and exchangeable. |
| ~1.50 | m | 1H | H-4 | Methine proton at the 4-position. |
| ~1.20 | m | 2H | H-3ax, H-5ax | Piperidine ring protons. |
¹³C NMR (100 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C=O (carbamate) | Carbonyl carbon, highly deshielded. |
| ~67.5 | -CH₂OH | Carbon of the hydroxymethyl group. |
| ~52.5 | -OCH₃ | Methyl carbamate carbon. |
| ~44.0 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |
| ~39.0 | C-4 | Carbon bearing the hydroxymethyl group. |
| ~29.0 | C-3, C-5 | Remaining piperidine ring carbons. |
IR spectroscopy is used to verify the presence of key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2940-2850 | Strong | C-H stretch | Alkane (CH₂, CH) |
| ~1690 | Strong | C=O stretch | Carbamate |
| ~1240 | Strong | C-O stretch | Carbamate/Ester |
| ~1040 | Strong | C-O stretch | Primary Alcohol |
Mass spectrometry confirms the molecular weight of the compound.
| m/z Value | Adduct | Expected Mass |
| 174.11 | [M+H]⁺ | 174.1125 |
| 196.09 | [M+Na]⁺ | 196.0944 |
| 173.10 | [M]⁺ | 173.1046 |
Data sourced from predictive models and typical values for similar structures.[12]
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